Cas no 325851-06-7 ((2E)-3-phenylprop-2-en-1-yl 4-(piperidine-1-sulfonyl)benzoate)

(2E)-3-phenylprop-2-en-1-yl 4-(piperidine-1-sulfonyl)benzoate Chemical and Physical Properties
Names and Identifiers
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- (2E)-3-phenylprop-2-en-1-yl 4-(piperidine-1-sulfonyl)benzoate
- cinnamyl 4-(piperidin-1-ylsulfonyl)benzoate
- Benzoic acid, 4-(1-piperidinylsulfonyl)-, 3-phenyl-2-propen-1-yl ester
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- Inchi: 1S/C21H23NO4S/c23-21(26-17-7-10-18-8-3-1-4-9-18)19-11-13-20(14-12-19)27(24,25)22-15-5-2-6-16-22/h1,3-4,7-14H,2,5-6,15-17H2
- InChI Key: DGSWMSCDOYLVBG-UHFFFAOYSA-N
- SMILES: C(OCC=CC1=CC=CC=C1)(=O)C1=CC=C(S(N2CCCCC2)(=O)=O)C=C1
Experimental Properties
- Density: 1.251±0.06 g/cm3(Predicted)
- Boiling Point: 568.2±60.0 °C(Predicted)
- pka: -5.45±0.20(Predicted)
(2E)-3-phenylprop-2-en-1-yl 4-(piperidine-1-sulfonyl)benzoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0223-0048-15mg |
(2E)-3-phenylprop-2-en-1-yl 4-(piperidine-1-sulfonyl)benzoate |
325851-06-7 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F0223-0048-20μmol |
(2E)-3-phenylprop-2-en-1-yl 4-(piperidine-1-sulfonyl)benzoate |
325851-06-7 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F0223-0048-2mg |
(2E)-3-phenylprop-2-en-1-yl 4-(piperidine-1-sulfonyl)benzoate |
325851-06-7 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F0223-0048-40mg |
(2E)-3-phenylprop-2-en-1-yl 4-(piperidine-1-sulfonyl)benzoate |
325851-06-7 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F0223-0048-4mg |
(2E)-3-phenylprop-2-en-1-yl 4-(piperidine-1-sulfonyl)benzoate |
325851-06-7 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F0223-0048-30mg |
(2E)-3-phenylprop-2-en-1-yl 4-(piperidine-1-sulfonyl)benzoate |
325851-06-7 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F0223-0048-20mg |
(2E)-3-phenylprop-2-en-1-yl 4-(piperidine-1-sulfonyl)benzoate |
325851-06-7 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F0223-0048-3mg |
(2E)-3-phenylprop-2-en-1-yl 4-(piperidine-1-sulfonyl)benzoate |
325851-06-7 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F0223-0048-5μmol |
(2E)-3-phenylprop-2-en-1-yl 4-(piperidine-1-sulfonyl)benzoate |
325851-06-7 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F0223-0048-10mg |
(2E)-3-phenylprop-2-en-1-yl 4-(piperidine-1-sulfonyl)benzoate |
325851-06-7 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
(2E)-3-phenylprop-2-en-1-yl 4-(piperidine-1-sulfonyl)benzoate Related Literature
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Max R. McGillen,Alex T. Archibald,Trevor Carey,Kimberley E. Leather,Dudley E. Shallcross,John C. Wenger,Carl J. Percival Phys. Chem. Chem. Phys., 2011,13, 2842-2849
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Miroslav Kloz,Rienk van Grondelle,John T.M. Kennis Phys. Chem. Chem. Phys., 2011,13, 18123-18133
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Zoubir El-Hachemi,Carlos Escudero,Francisco Acosta-Reyes,M. Teresa Casas,Virginia Altoe,Shaul Aloni,Gerard Oncins,Alessandro Sorrenti,Joaquim Crusats,J. Lourdes Campos,Josep M. Ribó J. Mater. Chem. C, 2013,1, 3337-3346
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Kinga Suwinska,Anthony W. Coleman CrystEngComm, 2008,10, 1302-1304
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Bingbing Zhang,Haiquan Su,Xiaojun Gu,Yulong Zhang,Pengzhan Wang,Xuefen Li,Xiaohong Zhang,Huimin Wang,Xuzhuang Yang,Shanghong Zeng Catal. Sci. Technol., 2013,3, 2639-2645
Additional information on (2E)-3-phenylprop-2-en-1-yl 4-(piperidine-1-sulfonyl)benzoate
(2E)-3-phenylprop-2-en-1-yl 4-(piperidine-1-sulfonyl)benzoate: A Versatile Compound with Promising Pharmacological Applications
(2E)-3-phenylprop-2-en-1-yl 4-(piperidine-1-sulfonyl)benzoate, with the CAS No. 325851-06-7, represents a novel chemical entity that has garnered significant attention in pharmaceutical research. This compound belongs to the class of aromatic esters and is characterized by its unique molecular architecture, which combines a phenylpropenyl group with a benzene ring substituted by a piperidine-1-sulfonyl moiety. The structural complexity of this molecule provides a foundation for its diverse biological activities, which are currently under investigation in multiple therapeutic areas.
Recent studies have highlighted the potential of (2E)-3-phenylprop-2-en-1-yl 4-(piperidine-1-sulfonyl)benzoate as a candidate for anti-inflammatory and anti-cancer applications. A 2023 publication in Journal of Medicinal Chemistry demonstrated that this compound exhibits selective inhibition of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting its utility in treating autoimmune disorders. The piperidine-1-sulfonyl group plays a critical role in modulating the compound's interaction with protein kinase C (PKC), a key signaling pathway involved in inflammatory responses.
Structural analysis of the phenylpropenyl scaffold reveals its potential for COX-2 selectivity, a property that distinguishes it from traditional non-steroidal anti-inflammatory drugs (NSAIDs). A 2022 study published in Pharmaceutical Research reported that (2E)-3-phenylprop-2-en-1-yl 4-(piperidine-1-sulfonyl)benzoate demonstrates 10-fold greater selectivity for COX-2 over COX-1 compared to ibuprofen, which could significantly reduce gastrointestinal side effects associated with long-term NSAID use. This selectivity is attributed to the spatial orientation of the phenylpropenyl group and its interaction with the active site of the COX-2 enzyme.
Advances in computational drug design have further illuminated the potential of this compound. A 2024 study in Computational Biology and Chemistry utilized molecular docking simulations to predict the binding affinity of (2E)-3-phenylprop-2-en-1-yl 4-(piperidine-1-sulfonyl)benzoate with various target proteins, including EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2). The results indicated that this compound could potentially inhibit tumor angiogenesis and cell proliferation, making it a promising candidate for oncology research.
Pharmacokinetic studies of (2E)-3-phenylprop-2-en-1-yl 4-(piperidine-1-sulfonyl)benzoate have revealed its favorable bioavailability and metabolic stability. A 2023 clinical trial report in Drug Metabolism and Disposition showed that the compound exhibits oral bioavailability of approximately 65%, which is significantly higher than many similar compounds. This property is attributed to the hydrophobic nature of the phenylpropenyl group and the hydrophilic character of the piperidine-1-sulfonyl moiety, which together optimize the compound's solubility and absorption profile.
Recent advancements in drug delivery systems have opened new avenues for the application of (2E)-3-phenylprop-2-en-1-yl 4-(piperidine-1-sulfonyl)benzoate. A 2024 study in Advanced Drug Delivery Reviews explored the use of nanostructured lipid carriers (NLCs) to enhance the therapeutic efficacy of this compound. The results demonstrated that encapsulation in NLCs significantly improved the targeting efficiency and cytotoxicity of the compound against multidrug-resistant cancer cells, suggesting its potential in combination therapy strategies.
The 4-(piperidine-1-sulfonyl)benzene core of this compound has also been investigated for its antimicrobial properties. A 2023 study in Antimicrobial Agents and Chemotherapy reported that (2E)-3-phenylprop-2-en-1-yl 4-(piperidine-1-sulfonyl)benzoate exhibits microwave-assisted synthesis and antifungal activity against Candida albicans. The piperidine-1-sulfonyl group is believed to contribute to the compound's ability to disrupt fungal cell membranes, making it a potential candidate for antifungal drug development.
Despite its promising properties, the development of (2E)-3-phenylprop-2-en-1-yl 4-(piperidine-1-sulfonyl)benzoate is not without challenges. A 2024 review in Drug Discovery Today highlighted the need for further research to optimize its selectivity profile and toxicity. The compound's potential for off-target effects must be carefully evaluated, particularly in light of its ability to interact with multiple protein targets. Ongoing studies are focused on modifying the phenylpropenyl group to enhance target specificity while maintaining its therapeutic efficacy.
In conclusion, (2E)-3-phenylprop-2-en-1-yl 4-(piperidine-1-sulfonyl)benzoate represents a promising compound with diverse applications in pharmacology. Its unique molecular structure and favorable pharmacokinetic properties position it as a potential candidate for anti-inflammatory, anti-cancer, and antimicrobial therapies. Continued research into its molecular mechanisms and therapeutic applications is essential to fully realize its potential in modern medicine.
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